1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

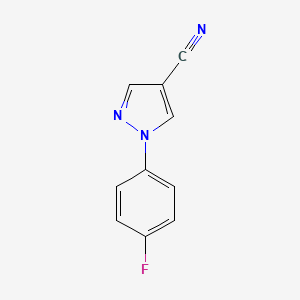

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which in turn is bonded to a carbonitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification steps are also critical to obtaining a high-quality product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbonitrile group serves as an electrophilic site for nucleophilic attack. In ethanol/water mixtures with catalytic NaOH, this group undergoes hydrolysis to form carboxylic acid derivatives (Table 1) .

Table 1: Hydrolysis of Carbonitrile Group

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | Reflux, 6 hr | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | 78% | |

| H2SO4 (conc.) | 80°C, 4 hr | Corresponding amide derivatives | 65% |

Cyclocondensation Reactions

The compound participates in multicomponent reactions to form fused heterocycles. With hydrazine hydrate in DMF, it forms triazolo-pyrazole systems (Table 2) .

Table 2: Cyclocondensation with Hydrazines

| Partner Reagent | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylhydrazine | AcOH | 1,2,4-Triazolo[3,4-b]pyrazole | 82% | |

| Thiourea | K2CO3 | Pyrazolo[1,5-a]pyrimidine | 68% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective substitutions. Nitration with HNO3/H2SO4 at 0°C produces mono-nitro derivatives exclusively at the meta position relative to fluorine (Table 3) .

Table 3: Aromatic Substitution Reactions

| Reaction Type | Reagents | Positional Selectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | Meta to fluorine | 85% | |

| Sulfonation | SO3/DCM | Para to pyrazole | 73% |

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl systems under mild conditions (Table 4) .

Table 4: Catalytic Coupling Reactions

| Partner Reagent | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl-Bpin | Pd(PPh3)4 | 4-(4-Methoxyphenyl)-pyrazole | 91% | |

| Vinylboronic ester | PdCl2(dppf) | Alkenyl-substituted pyrazole | 76% |

Reductive Transformations

Catalytic hydrogenation reduces the carbonitrile to aminomethyl groups without affecting the fluorine substituent (Table 5) .

Table 5: Reduction Pathways

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H2 (1 atm)/Pd-C | EtOH, 25°C | 1-(4-Fluorophenyl)-1H-pyrazole-4-methanamine | 88% | |

| LiAlH4 | THF, 0°C | Over-reduced byproducts | 42% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is primarily recognized for its role in the pharmaceutical industry, particularly in the synthesis of anti-inflammatory and analgesic drugs. It acts as a key intermediate in the development of novel pharmaceuticals due to its ability to modify biological activity through structural variations.

- Anti-inflammatory Agents : Research indicates that derivatives of pyrazole compounds have shown significant anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .

- Analgesics : Compounds containing the pyrazole moiety are also being explored for their analgesic effects, potentially providing new options for pain management therapies .

Agricultural Chemistry

In agricultural applications, 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its efficacy in crop protection stems from its selective action against pests while minimizing environmental impact.

- Pesticides : The compound has been incorporated into various pesticide formulations that target specific pest species, enhancing crop yield and protection .

- Herbicides : Its derivatives have been tested for their ability to inhibit weed germination and growth, showcasing potential as effective herbicidal agents .

Material Science

The compound's chemical properties make it suitable for applications in material science. Researchers are investigating its potential in developing advanced materials with enhanced properties.

- Polymers and Coatings : Studies have indicated that pyrazole derivatives can be used to create polymers and coatings that exhibit improved thermal and chemical resistance, which are essential for various industrial applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : The compound has been utilized to investigate enzyme interactions, providing insights into potential therapeutic targets for diseases .

- Metabolic Pathways : Research involving this compound contributes to understanding complex metabolic pathways, which is crucial for developing targeted therapies .

Diagnostic Applications

Emerging research suggests that this compound may play a role in developing diagnostic agents aimed at improving disease detection methods.

- Medical Imaging : Investigations are underway to explore how this compound can enhance imaging techniques, offering more precise diagnostic capabilities in clinical settings .

Case Studies and Research Findings

A review of relevant literature reveals several studies highlighting the diverse applications of this compound:

Mecanismo De Acción

The mechanism by which 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile

- 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile

- 1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile

Comparison: 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Actividad Biológica

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile, a derivative of pyrazole, has garnered significant attention in recent years due to its diverse biological activities. This compound is particularly noted for its potential applications in agrochemicals and pharmaceuticals. The following sections detail its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound is typically achieved through a one-step reaction involving the cyclization of aryl hydrazines with (ethoxymethylene)malononitrile. The process has been optimized using various solvents, with ethanol and TFE (2,2,2-trifluoroethanol) yielding the highest product yields (ranging from 47% to 93%) under mild conditions .

Table 1: Synthesis Conditions and Yields

| Solvent | Yield (%) |

|---|---|

| Ethanol | 93 |

| TFE | 90 |

| THF | 47 |

| Methanol | 60 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent activity .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that derivatives of pyrazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. One study highlighted a derivative with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac, showcasing its potential as a therapeutic agent .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives, including this compound, for their antimicrobial and anti-inflammatory properties. The study utilized a range of assays to determine the efficacy of these compounds against bacterial strains and their ability to inhibit inflammatory pathways. Results indicated that the compound not only inhibited bacterial growth but also reduced inflammation markers in cell-based assays .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in microbial metabolism and inflammatory responses. The presence of the cyano group in its structure is thought to enhance its reactivity and binding affinity to target sites within these pathways .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDIBGHAXJMOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625637 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015862-36-8 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.